molecular formula C16H13N5OS B4166879 1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

Cat. No.: B4166879
M. Wt: 323.4 g/mol
InChI Key: SFTNAVWLCWRREF-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a phenyl ring, a thiazole ring, and a pyrazole ring

Preparation Methods

The synthesis of 1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.

    Attachment of the cyanoethyl group: This can be done through a Michael addition reaction where acrylonitrile is added to the thiazole ring.

    Formation of the carboxamide group: This involves the reaction of the cyano group with an amine under acidic or basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of amides or esters.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiazole and pyrazole rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide include:

    1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole: This compound also features a cyanoethyl group but has an imidazole ring instead of a thiazole ring.

    2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This compound contains a cyanoethyl group and is used in oligonucleotide synthesis.

    1-(2-Cyanoethyl)-2-undecylimidazole: Similar in structure but with a longer alkyl chain, making it more hydrophobic.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c17-7-4-9-21-11-13(15(22)19-16-18-8-10-23-16)14(20-21)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNAVWLCWRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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